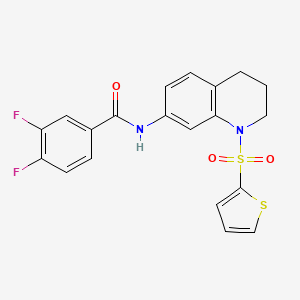

3,4-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound features a tetrahydroquinoline core modified at the 1-position with a thiophen-2-ylsulfonyl group and at the 7-position with a 3,4-difluorobenzamide moiety. The sulfonyl group enhances solubility and binding interactions, while the fluorine atoms improve metabolic stability and target affinity.

Properties

IUPAC Name |

3,4-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O3S2/c21-16-8-6-14(11-17(16)22)20(25)23-15-7-5-13-3-1-9-24(18(13)12-15)29(26,27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRNBKCJQRBPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound notable for its unique structural features, which include a difluorobenzene moiety and a tetrahydroquinoline unit linked via a thiophenesulfonyl group. This compound has generated interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 434.5 g/mol. The structural complexity suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 942006-81-7 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit KIF18A, a motor protein associated with cancer cell proliferation and metastasis .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that derivatives with thiophene rings possess potent anti-proliferative activity against various cancer cell lines. For example:

- HepG-2 (Liver Cancer) : IC50 values around 4.37 ± 0.7 μM.

- A-549 (Lung Cancer) : IC50 values around 8.03 ± 0.5 μM.

These results suggest that the incorporation of thiophene and sulfonamide groups may enhance the bioactivity of the compound .

Antimicrobial Activity

The presence of the thiophene ring in the compound's structure also suggests potential antimicrobial effects. Compounds with similar configurations have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating that this compound may share similar properties .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Potent |

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling pathways and proliferation. The sulfonamide group is known to facilitate interactions with various enzymes and receptors, potentially leading to inhibition of tumor growth and microbial proliferation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 3,4-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can inhibit the growth of various bacterial strains. In vitro assays demonstrated that these compounds disrupt cellular processes in bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors highlighted that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels which play a crucial role in inflammatory pathways .

Anticancer Activity

Recent investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells through intrinsic pathways involving mitochondrial dysfunction . This suggests potential applications in cancer therapy.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that the compound has favorable bioavailability. For example, related compounds have demonstrated oral bioavailability rates of approximately 48% in mice and 32% in rats. This suggests that this compound could be a viable candidate for further development as an oral therapeutic agent .

Material Science Applications

In addition to its biological applications, the compound has potential uses in material science. Its unique chemical structure allows for modifications that can enhance electronic properties or serve as precursors for novel materials with specific functionalities.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in treating autoimmune diseases. One notable study reported that tetrahydroquinoline derivatives could effectively modulate T-helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses .

Comparison with Similar Compounds

Structural Analogues in mTOR Inhibition

describes tetrahydroquinoline derivatives with morpholine/piperidine-carbonyl substituents and fluorinated benzamides. Key comparisons include:

Key Insights :

- Fluorine placement (3,4-difluoro vs. 3,5-difluoro or trifluoromethyl) influences steric and electronic interactions, impacting potency and selectivity.

RORγ Inverse Agonists with Sulfonylated Tetrahydroquinolines

highlights sulfonamide-containing tetrahydroquinoline derivatives as RORγ inverse agonists. Notable comparisons:

Q & A

Q. What in vitro assays are suitable for initial screening of RORγ inverse agonistic activity?

- Methodological Answer : Use reporter gene assays (e.g., Gal4-RORγ ligand-binding domain transfected into HEK293T cells) to measure IC50 values. Compare activity to reference compounds like SR1078 (IC50: 1–3 μM) or ML209 (IC50: 51 nM) . Dose-response curves (0.1–50 μM) with triplicate measurements ensure reproducibility.

Advanced Research Questions

Q. How does the fluorine substitution pattern at the 3,4-positions influence RORγ selectivity versus RORα?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with mono- or di-fluoro substitutions at alternative positions (e.g., 2,4- or 3,5-). Test ROR isoform selectivity using competitive binding assays with radiolabeled cholesterol (RORγ’s endogenous ligand). For example, 2,4-difluoro analogs (IC50 <1 μM for RORγ ) show higher selectivity than non-fluorinated derivatives. Computational docking (e.g., AutoDock Vina) into RORγ’s ligand-binding domain (PDB: 3L0J) can rationalize steric/electronic effects .

Q. What experimental designs address discrepancies in potency data between in vitro and cellular models?

- Methodological Answer :

- Membrane permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake. Low permeability (<logP 3) may explain reduced cellular efficacy despite high in vitro activity.

- Metabolic stability : Incubate the compound with liver microsomes (human/rodent) to identify metabolic liabilities (e.g., sulfonamide cleavage).

- Off-target profiling : Screen against nuclear receptors (PPARγ, LXR) via TR-FRET assays to rule out cross-reactivity .

Q. How can in silico modeling guide the design of analogs with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to optimize logP (target: 2–4), polar surface area (<140 Ų), and CYP450 inhibition profiles.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., 100 ns trajectories in GROMACS) to identify residues critical for RORγ interaction. For instance, His479 and Tyr502 form hydrogen bonds with the benzamide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.